molecular formula C10H9N3O2 B1426493 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid CAS No. 1174324-58-3

5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B1426493
CAS No.: 1174324-58-3
M. Wt: 203.2 g/mol
InChI Key: ZQXBGKOEBQZYHN-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction can produce regioisomeric pyrazoles, which are then separated and purified . The reaction conditions often include refluxing the mixture in ethanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
  • 3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid
  • 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

5-(1-Methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylic acid is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-8(5-12-13)7-2-3-9(10(14)15)11-4-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXBGKOEBQZYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TFA (1 mL) was added to a solution of tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylate (81 mg) in dichloromethane (4 mL), and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure to obtain a crude product of the title compound (170 mg).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylate
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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